molecular formula C27H27N5O7S B4158354 2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one

2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one

Cat. No.: B4158354
M. Wt: 565.6 g/mol
InChI Key: UPJBVKYXNKTSCL-UHFFFAOYSA-N
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Description

2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazinone core, a nitrophenyl group, and a piperazinyl moiety substituted with a dimethoxyphenylsulfonyl group.

Preparation Methods

The synthesis of 2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the phthalazinone core, followed by the introduction of the nitrophenyl group and the piperazinyl moiety. The final step involves the sulfonylation of the piperazinyl group with the dimethoxyphenylsulfonyl group. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazinyl moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, while the piperazinyl moiety can modulate the activity of certain proteins. The dimethoxyphenylsulfonyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one is unique due to its specific combination of functional groups and structural features. Similar compounds include:

    This compound analogs: These compounds have similar structures but with slight modifications in the functional groups.

    Phthalazinone derivatives: Compounds with a phthalazinone core but different substituents.

    Piperazinyl derivatives: Compounds with a piperazinyl moiety but different core structures.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[5-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]-4-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O7S/c1-18-21-6-4-5-7-22(21)27(33)31(28-18)24-16-19(8-10-23(24)32(34)35)29-12-14-30(15-13-29)40(36,37)20-9-11-25(38-2)26(17-20)39-3/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJBVKYXNKTSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one
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2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one
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2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one
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2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one
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2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one
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2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one

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